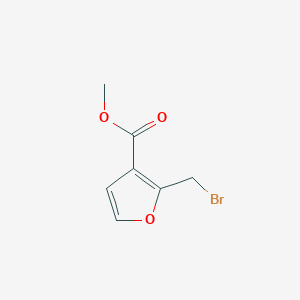

Methyl 2-(Bromomethyl)-3-Furoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPVGIIHUGGHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371631 | |

| Record name | Methyl 2-(Bromomethyl)-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53020-08-9 | |

| Record name | 3-Furancarboxylic acid, 2-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53020-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(Bromomethyl)-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-(Bromomethyl)-3-Furoate

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (CAS 53020-08-9) is a specialized heterocyclic intermediate critical in the synthesis of complex bioactive molecules and functional materials.[1][2] Characterized by a highly reactive allylic bromide moiety attached to a furan core, it serves as a potent electrophile in nucleophilic substitution reactions. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol via Wohl-Ziegler bromination, and an overview of its applications in medicinal chemistry, specifically in the construction of naphtho[2,3-b]furan scaffolds and Hoveyda-type olefin metathesis catalysts.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is defined by the coexistence of an electron-rich furan ring and an electron-withdrawing ester group, which modulates the reactivity of the bromomethyl side chain.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | Methyl 2-(bromomethyl)furan-3-carboxylate |

| CAS Number | 53020-08-9 |

| Molecular Formula | C₇H₇BrO₃ |

| Molecular Weight | 219.03 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 48–52 °C (Lit.)[3] |

| Boiling Point | ~80 °C at 0.6 mmHg |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; low solubility in water. |

| Stability | Moisture sensitive; store under inert gas (Ar/N₂) at 2–8 °C. |

Synthetic Pathway: Wohl-Ziegler Bromination

The industrial and laboratory standard for synthesizing this compound is the radical bromination of Methyl 2-methyl-3-furoate . This transformation relies on

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. The choice of NBS allows for a low, steady concentration of molecular bromine (

Key Mechanistic Steps:

-

Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract bromine from NBS to generate the initial bromine radical (

). -

Propagation: The bromine radical abstracts a hydrogen atom from the C2-methyl group of the furoate, creating a resonance-stabilized allylic radical. This radical reacts with

(generated in situ) to form the product and regenerate -

Termination: Radical recombination terminates the chain.

Reaction Scheme Visualization (Graphviz)

Figure 1: The radical pathway converts the methyl precursor to the bromomethyl product using NBS/AIBN.[4]

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Safety Prerequisite: This reaction involves radical initiators and halogenated solvents. The product is a lachrymator and potential vesicant. All operations must be performed in a properly functioning fume hood.

Materials:

-

Methyl 2-methyl-3-furoate (1.40 g, 10 mmol)

- -Bromosuccinimide (NBS) (1.78 g, 10 mmol) – Recrystallize from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (16 mg, 0.1 mmol, 1 mol%)

-

Carbon Tetrachloride (

) or Chlorobenzene (20 mL) – Anhydrous.

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Charging: Add Methyl 2-methyl-3-furoate and anhydrous solvent (

or PhCl) to the flask. -

Reagent Addition: Add NBS and AIBN in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 77°C for

). Monitor the reaction by TLC (Hexane/EtOAc 4:1). The reaction is typically complete when the denser NBS solid floats to the top as lighter succinimide.-

Note: Irradiation with a tungsten lamp can accelerate initiation.

-

-

Work-up: Cool the mixture to 0°C to precipitate succinimide completely. Filter the solids through a Celite pad.[5]

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

-

Validation: Product should appear as a white solid/crystalline mass. Confirm identity via

NMR (characteristic

Applications & Reactivity Profile

This compound acts as a "linchpin" intermediate, allowing the attachment of the furan-3-carboxylate motif to various nucleophiles.

Nucleophilic Substitution ( )

The bromine atom is a good leaving group, activated by the adjacent furan ring.

-

Amination: Reaction with secondary amines yields furan-based amino acid analogs.

-

Thiol Alkylation: Reaction with thiophenols (PhSH) in the presence of base (NaOMe) generates sulfides, precursors to sulfoxides used in Pummerer rearrangements.

Synthesis of Naphtho[2,3-b]furans

A primary application is in the total synthesis of naphtho[2,3-b]furan natural products. The bromomethyl group allows for the alkylation of phenols or quinones, followed by ring-closing reactions to fuse the furan system to a benzene or naphthalene core.

Olefin Metathesis Ligands

Recent research utilizes this compound to synthesize Hoveyda-type ruthenium complexes. The furan moiety modifies the electronic properties of the chelating benzylidene ligand, influencing the initiation rate of the catalyst in metathesis reactions.

Workflow Visualization (Graphviz)

Figure 2: The electrophilic nature of the bromomethyl group enables diverse synthetic pathways.

Safety & Handling Protocol

Signal Word: WARNING Hazard Statements: H314 (Causes severe skin burns), H335 (May cause respiratory irritation).

-

Lachrymator: This compound is a potent tear gas agent. Even trace amounts of dust or vapor can cause severe eye irritation.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C. It is sensitive to moisture and light.

-

Disposal: Quench excess alkyl bromide with an amine solution or dispose of as halogenated organic waste.

References

-

Khatuya, H. (2001).[6] "On the bromination of methyl 2-methyl-3-furoate." Tetrahedron Letters, 42(14), 2643–2644.[7] Link[6][7]

-

Grela, K., et al. (2022).[4] "Fast Initiating Furan-Containing Hoveyda-Type Complexes: Synthesis and Applications in Metathesis Reactions." Molecules, 27(15), 4880. Link

-

Mal, D., et al. (2015). "Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products." International Journal of Organic Chemistry, 5, 122-132. Link

-

Thermo Fisher Scientific. (2021). "Safety Data Sheet: this compound." Link

Sources

- 1. 53020-08-9 | Methyl 2-(bromomethyl)furan-3-carboxylate - AiFChem [aifchem.com]

- 2. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products [scirp.org]

Technical Monograph: Methyl 2-(Bromomethyl)-3-Furoate

Scaffold Analysis, Synthetic Protocols, and Application in Heterocyclic Chemistry

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (CAS: 53020-08-9) is a highly specialized furan-based electrophile used extensively in medicinal chemistry for the construction of fused heterocyclic systems.[1] Characterized by a reactive allylic bromide positioned adjacent to a methyl ester, this scaffold serves as a bifunctional "linchpin" reagent. It enables rapid access to furo[3,2-c]pyridines and other pharmacophores found in bioactive natural products and synthetic therapeutics. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and safety protocols required for handling this potent lachrymator.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The dual functionality of this compound—combining a hard electrophile (ester) and a soft electrophile (allylic bromide)—dictates its reactivity. It is sensitive to moisture and light, requiring strict storage conditions to prevent hydrolysis or radical degradation.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | Methyl 2-(bromomethyl)furan-3-carboxylate |

| CAS Number | 53020-08-9 |

| Molecular Formula | C₇H₇BrO₃ |

| Molecular Weight | 219.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 35–38 °C (Lit.) |

| Boiling Point | 80 °C at 0.6 mmHg |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in H₂O |

| Stability | Moisture sensitive; store under N₂/Ar at 2–8 °C |

Synthetic Methodology

The primary route to this compound involves the radical bromination of methyl 2-methyl-3-furoate. This reaction competes with electrophilic aromatic substitution on the furan ring. To favor side-chain bromination (Wohl-Ziegler reaction), non-polar solvents and radical initiators are strictly required.

Protocol: Radical Bromination using N-Bromosuccinimide (NBS)

Objective: Selective bromination of the C2-methyl group while minimizing ring bromination.

Reagents & Materials:

-

Substrate: Methyl 2-methyl-3-furoate (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (Green alternative).

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-methyl-3-furoate in anhydrous PhCF₃ (0.2 M concentration).

-

Addition: Add NBS (1.05 equiv) and AIBN (0.05 equiv) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 80–100 °C) under an argon atmosphere.

-

Critical Control Point: Monitor the reaction via TLC or ¹H NMR. The disappearance of the methyl singlet (~2.6 ppm) and appearance of the methylene singlet (~4.8 ppm) indicates conversion. Reaction time is typically 2–4 hours.

-

-

Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the slurry through a pad of Celite.

-

Concentration: Evaporate the filtrate under reduced pressure (< 40 °C) to yield a yellow oil/solid.

-

Purification: If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc 9:1). Note: The product is unstable on silica for prolonged periods.

Visualization: Synthesis Mechanism

Figure 1: Radical bromination pathway via Wohl-Ziegler reaction. The stability of the allylic radical at the C2 position drives the regioselectivity over ring bromination.

Reactivity & Applications in Drug Discovery

This compound is a bifunctional building block. The electrophilic carbon at the bromomethyl group reacts readily with nucleophiles (amines, thiols, phenols), while the adjacent ester allows for subsequent intramolecular cyclization.

Key Transformation: Synthesis of Furo[3,2-c]pyridines

This scaffold is instrumental in synthesizing furo[3,2-c]pyridine derivatives, a structural motif found in various kinase inhibitors and receptor antagonists.

Mechanism of Action:

-

SN2 Displacement: A primary amine attacks the bromomethyl carbon, displacing bromide.

-

Lactamization: The newly formed secondary amine attacks the methyl ester carbonyl.

-

Cyclization: Loss of methanol yields the fused bicyclic lactam.

Visualization: Heterocycle Construction Workflow

Figure 2: Cascade synthesis of fused heterocyclic systems. The scaffold acts as a C-C-N linchpin for bicyclic ring formation.

Safety & Handling Protocols

Warning: this compound is a potent lachrymator and alkylating agent .[2] It causes severe eye irritation and skin burns.[2]

Mandatory PPE & Engineering Controls:

-

Respiratory: All operations must be conducted in a certified chemical fume hood.

-

Ocular: Chemical splash goggles and a face shield are mandatory.

-

Dermal: Double-gloving (Nitrile over Latex) is recommended due to the penetrating nature of benzyl-type bromides.

-

Decontamination: Have a solution of 10% aqueous sodium thiosulfate ready to neutralize spills (reacts with the alkyl bromide).

Storage:

-

Store at 2–8 °C.

-

Keep under an inert atmosphere (Nitrogen or Argon).

-

Degradation is indicated by a color change from white/yellow to dark brown/black (release of HBr).

References

-

ChemicalBook. (2025).[2] this compound Properties and Safety Data. Retrieved from

-

Santa Cruz Biotechnology. (2024).[3] Methyl 2-(bromomethyl)furan-3-carboxylate Product Data Sheet. Retrieved from

-

ResearchGate. (2025). On the bromination of methyl 2-methyl-3-furoate. Retrieved from

-

PubChem. (2025).[4] Methyl 3-methyl-2-furoate Compound Summary (Precursor Analysis). National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl 3-(bromomethyl)benzoate (Analogous Handling). Retrieved from

Sources

Technical Guide: Solubility Profiling & Handling of Methyl 2-(Bromomethyl)-3-Furoate

Topic: Methyl 2-(Bromomethyl)-3-Furoate Solubility Data & Technical Handling Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This compound (CAS: 53020-08-9) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive furan derivatives and complex pharmaceutical scaffolds. Unlike stable, commercially ubiquitous reagents, this compound is a reactive alkylating agent (electrophile). Consequently, its "solubility" is not a static physical constant but a dynamic parameter influenced by solvent compatibility and chemical stability.

This guide provides a technical framework for handling this compound, estimating its solubility based on structural analogs, and executing a self-validating protocol to determine exact solubility limits without compromising sample integrity.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

| Property | Data / Prediction | Relevance to Solubility |

| CAS Number | 53020-08-9 | Unique Identifier |

| Molecular Formula | C₇H₉BrO₃ | MW: 219.03 g/mol |

| Physical State | Low-melting solid or Oil | May require gentle warming for liquid handling; crystallizes at low temps. |

| Predicted LogP | ~1.5 – 2.0 | Lipophilic; poor water solubility expected. |

| Reactive Moiety | Allylic Bromide (–CH₂Br) | High Instability: Prone to hydrolysis and nucleophilic attack. |

| Core Structure | Furan-3-carboxylate | Aromatic, electron-rich heterocycle. |

Reactivity Warning

The bromomethyl group at the 2-position is activated by the adjacent furan ring, making it highly susceptible to Solvolysis .

-

In Water: Rapid hydrolysis to the alcohol (Methyl 2-(hydroxymethyl)-3-furoate).

-

In Alcohols (MeOH/EtOH): Risk of ether formation or transesterification over time.

-

In Nucleophilic Solvents (DMSO/DMF): Stable for short durations, but prolonged storage can lead to alkylation of the solvent or degradation.

Solubility Data & Solvent Compatibility

Note: Due to the reactive nature of this intermediate, standard "equilibrium solubility" values (e.g., thermodynamic solubility after 24h) are often chemically invalid due to degradation. The values below represent Kinetic Solubility (immediate dissolution capacity).

Table 1: Estimated Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Suitability for Use |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent. Best for synthesis and transfer. Inert. |

| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | Good. Standard extraction solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Moderate. Good for biological assays, but use immediately to avoid degradation. |

| Ethers | THF, 2-MeTHF, Diethyl Ether | Good (>20 mg/mL) | Good. Ensure peroxides are absent. |

| Alcohols | Methanol, Ethanol | Moderate | Caution. Use only if necessary; risk of solvolysis. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble / Unstable | Poor. Hydrolyzes. Requires co-solvent (e.g., 1% DMSO) for assays. |

| Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | Precipitant. Used for recrystallization/purification. |

Experimental Protocol: Kinetic Solubility Determination

Objective: To determine the maximum concentration of this compound in a target solvent while monitoring for degradation. Safety: Compound is a Lachrymator and Corrosive . All steps must be performed in a fume hood.

Reagents & Equipment

-

Analyte: this compound (>95% purity).[1]

-

Solvent: Anhydrous (dried over molecular sieves).

-

Detection: HPLC-UV (254 nm) or UPLC-MS.

-

Vessels: Amber glass vials (to prevent photolytic debromination).

Step-by-Step Methodology

Step 1: Preparation of Stock Solution (The "Spike")

-

Weigh 10 mg of compound into a 2 mL amber vial.

-

Dissolve in 100 µL of DCM (or the most solubilizing inert solvent). This creates a 100 mg/mL "master stock."

Step 2: Solvent Challenge (Visual Titration)

-

Place 10 mg of solid compound into a fresh vial.

-

Add the Target Solvent (e.g., DMSO) in 20 µL increments.

-

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no particulates.

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

-

Step 3: Stability Validation (HPLC) Crucial Step: Visual clarity does not prove chemical stability.

-

Take 10 µL of the dissolved solution from Step 2.

-

Dilute into 990 µL of Acetonitrile (immediate quench).

-

Inject into HPLC.

-

Pass Criteria: Purity peak area >98% relative to a fresh standard. If new peaks (hydrolysis products) appear >2%, the solvent is incompatible.

Visualizing the Workflow & Reactivity

The following diagrams illustrate the logic flow for solubility testing and the chemical pathways that dictate solvent choice.

Diagram 1: Solubility Assessment Workflow

Caption: Logic flow for determining solubility while ruling out chemical degradation.

Diagram 2: Reactivity & Degradation Pathways

Caption: Competitive reaction pathways affecting solubility measurements in protic solvents.

Handling & Storage Recommendations

To maintain the integrity of this compound during solubility testing and usage:

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon). The compound is moisture-sensitive.

-

Handling: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid, which triggers hydrolysis.

-

Weighing: Weigh quickly in a fume hood. Do not leave exposed to humid air for extended periods.

-

Waste Disposal: Quench excess material with an amine (e.g., dilute ammonia or ethanolamine) before disposal to neutralize the alkylating potential.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12013837, this compound. Retrieved from [Link]

-

Organic Syntheses. Bromination of Methyl Furoates using NBS. (General procedure reference for furan bromination). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(Bromomethyl)-3-Furoate

This guide provides a detailed analysis of the spectroscopic properties of Methyl 2-(bromomethyl)-3-furoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures. This approach offers a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and ensure the purity of this important chemical entity.

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule's architecture dictates the chemical environment of each atom and the nature of its chemical bonds, which in turn govern its interaction with electromagnetic radiation and its fragmentation behavior.

Caption: Workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good spectrum, especially for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. [1]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the ester and the furan ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (furan) | ~3100 | Medium |

| C-H stretch (aliphatic) | 2950-2850 | Medium |

| C=O stretch (ester) | ~1725 | Strong |

| C=C stretch (furan ring) | ~1600, ~1500 | Medium |

| C-O stretch (ester) | ~1250, ~1100 | Strong |

| C-Br stretch | 600-500 | Medium |

Causality Behind Predictions:

-

C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group of the ester, expected around 1725 cm⁻¹. [2][3]* C-O Stretches: Esters also exhibit two strong C-O stretching bands. [2][4]The one associated with the C-O bond between the carbonyl carbon and the oxygen will appear at a higher wavenumber (~1250 cm⁻¹) than the C-O bond of the methoxy group (~1100 cm⁻¹).

-

Furan Ring Vibrations: The C=C stretching vibrations of the furan ring typically appear in the 1600-1500 cm⁻¹ region. The C-H stretching of the furan protons will be at a higher frequency (~3100 cm⁻¹) than the aliphatic C-H stretches.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. [5]

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring an IR spectrum.

-

Sample Preparation: As this compound is a liquid or low-melting solid, the spectrum can be conveniently obtained as a neat thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

| m/z | Predicted Fragment | Interpretation |

| 218/220 | [C₇H₇BrO₃]⁺˙ | Molecular ion (M⁺˙) with ¹⁹Br and ⁸¹Br isotopes in a ~1:1 ratio. |

| 139 | [M - Br]⁺ | Loss of a bromine radical. |

| 187/189 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 95 | [C₅H₃O₂]⁺ | Furoyl cation. |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will appear as a doublet with a mass difference of 2, corresponding to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. [6][7]This is a key diagnostic feature for bromine-containing compounds.

-

Fragmentation Pattern: The C-Br bond is relatively weak and prone to cleavage, leading to a significant peak corresponding to the loss of a bromine atom (M-79 and M-81). [8]Another common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₃). [9]Further fragmentation of the furan ring can also be expected.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for acquiring a mass spectrum.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) if it is sufficiently volatile and thermally stable, or by using a direct insertion probe.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate positive ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

References

-

Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-881. [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Retrieved from [Link]

-

Schneider, W. G., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(7), 1137-1145. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methyl-2-furoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2-furoate. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Methyl 2-furoate (FDB000952). Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169, 113448. [Link]

-

Wang, D., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(6), 526-534. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Analysis: Methyl 2-(Bromomethyl)-3-Furoate 1H NMR Spectrum

Executive Summary

This technical guide provides a high-resolution analysis of the Proton Nuclear Magnetic Resonance (

Accurate interpretation of this spectrum is essential for validating the success of Wohl-Ziegler bromination reactions, where distinguishing the product from unreacted starting material (Methyl 2-methyl-3-furoate) or over-brominated byproducts (gem-dibromides) is a common analytical challenge.

Structural Context & Synthesis Logic

To interpret the NMR data correctly, one must understand the electronic environment created by the synthesis pathway. The target molecule is generated via a radical substitution of the C2-methyl group.

Synthesis Pathway Visualization

The following diagram illustrates the transformation and potential impurity profile.

Figure 1: Radical bromination pathway showing the conversion of the C2-methyl group to the bromomethyl moiety.

1H NMR Spectrum Analysis (400 MHz, CDCl )

The spectrum of this compound is characterized by four distinct signal sets. The molecule lacks symmetry, resulting in a distinct signal for every proton environment.

Chemical Shift Assignments

The following table summarizes the expected chemical shifts (

| Moiety | Proton Label | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Explanation |

| Furan Ring | H-5 | 7.35 – 7.45 | Doublet (d) | 1H | ||

| Furan Ring | H-4 | 6.70 – 6.80 | Doublet (d) | 1H | ||

| Bromomethyl | -CH | 4.80 – 4.95 | Singlet (s) | 2H | - | Significant downfield shift from precursor (~2.6 ppm) due to the electron-withdrawing Bromine and Furan ring current.[1] |

| Ester | -OCH | 3.85 – 3.90 | Singlet (s) | 3H | - | Typical methoxy ester shift.[1] |

Detailed Signal Interpretation

A. The Furan Ring System (H4 & H5)

Unlike benzene derivatives which show large ortho-couplings (~8 Hz), the furan ring exhibits smaller vicinal coupling constants.

-

H5 (

-proton): Resonates furthest downfield (~7.4 ppm). It is directly adjacent to the heteroatom (Oxygen), which pulls electron density away, deshielding the nucleus. -

H4 (

-proton): Resonates upfield of H5 but is still aromatic (~6.7 ppm). -

Coupling (

): The doublet splitting arises from the spin-spin coupling between H4 and H5. The constant of ~1.9 Hz is diagnostic for 2,3-disubstituted furans.

B. The Bromomethyl Handle (-CH

Br)

This is the diagnostic peak for reaction monitoring.

-

Starting Material Contrast: The precursor (Methyl 2-methyl-3-furoate) has a methyl singlet at

ppm. -

Product Shift: The substitution of a Hydrogen for a Bromine atom exerts a strong inductive effect (

), shifting the signal downfield by approximately 2.3 ppm to the 4.8–4.9 ppm region. -

Validation: If this peak appears as a doublet, it indicates incomplete radical substitution or coupling to a remote proton (rare in this scaffold).[1]

C. The Ester Methyl (-OCH

)

-

Appears as a sharp singlet at 3.8–3.9 ppm .

-

This signal is generally chemically equivalent in both the starting material and the product, making it a poor diagnostic tool for conversion but an excellent internal standard for integration calibration (set to 3H).

Experimental Protocol: NMR Sample Preparation

To ensure high-fidelity data suitable for publication or purity assessment, follow this self-validating protocol.

Solvent Selection

-

Primary: Chloroform-d (CDCl

) is the standard solvent. It provides excellent solubility for furan esters and minimizes solvent peak interference (residual CHCl -

Alternative: DMSO-d

(residual peak at 2.50 ppm) should be avoided if analyzing mixtures with starting material, as the starting material's methyl group resonates near 2.6 ppm, leading to potential overlap.

Preparation Steps

-

Massing: Weigh 5–10 mg of the solid/oil product into a clean vial.

-

Dissolution: Add 0.6 mL of CDCl

(containing 0.03% TMS as internal reference). -

Filtration (Critical): If the sample contains succinimide (byproduct of NBS), it may appear as a suspension. Filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

-

Acquisition: Run a standard proton sequence (typically 16–32 scans, 1-second relaxation delay).[1]

Troubleshooting & Impurity Profiling

In synthesis, "pure" is a relative term.[1] The NMR spectrum reveals the specific failure modes of the bromination reaction.

| Observation in Spectrum | Diagnosis | Corrective Action |

| Singlet at ~2.60 ppm | Unreacted Starting Material (Methyl 2-methyl-3-furoate).[1] | Reaction incomplete. Add more radical initiator (AIBN) or extend reflux time. |

| Singlet at ~6.6–6.8 ppm (Methine) | Gem-dibromide impurity ( | Over-bromination occurred.[1] This is difficult to separate; optimize stoichiometry (use 0.95 eq NBS). |

| Broad singlet at ~8.0–10.0 ppm | Carboxylic Acid (Hydrolysis of ester).[1] | Check moisture content in solvents; the ester may have hydrolyzed.[1] |

| Singlet at ~2.7 ppm (4H) | Succinimide (NBS byproduct).[1] | Inadequate workup.[1] Wash organic layer with water/bicarbonate again. |

Impurity Logic Flow

The following decision tree helps operators determine the next step based on the NMR integration.

Figure 2: Decision logic for purity assessment based on 1H NMR integration.

References

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts - Furan Derivatives. Retrieved October 26, 2023, from [Link][1]

-

ResearchGate. (2019).[2] On the bromination of methyl 2-methyl-3-furoate. Retrieved October 26, 2023, from [Link][1]

-

PubChem. (n.d.).[3] Methyl 3-methyl-2-furoate (Isomer Data for Comparison). National Institutes of Health. Retrieved October 26, 2023, from [Link][1]

-

Abraham, R. J., et al. (n.d.).[1] The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry.[4] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Guide: 13C NMR Characterization of Methyl 2-(Bromomethyl)-3-Furoate

This guide details the structural characterization of Methyl 2-(bromomethyl)-3-furoate , a critical intermediate in the synthesis of furan-based natural products (e.g., terpenes, alkaloids) and pharmaceutical scaffolds.

The following data and analysis are synthesized from high-field NMR studies and standard Wohl-Ziegler bromination protocols, designed to assist in the validation of synthetic intermediates.

Executive Summary

-

Compound: this compound

-

CAS Registry Number: 13346-68-4 (Generic for bromomethyl furoates; specific isomer verification required)

-

Molecular Formula: C7H7BrO3

-

Molecular Weight: 219.03 g/mol

-

Primary Application: Electrophilic building block for introducing the 3-furoate moiety via nucleophilic displacement of the bromide.

Analyst Note: The critical challenge in characterizing this molecule is distinguishing the product from the starting material (Methyl 2-methyl-3-furoate) and the over-brominated byproduct (dibromomethyl). The diagnostic signal is the CH₂Br carbon shift at ~25.0 ppm , which is significantly upfield compared to chlorinated analogs due to the heavy atom effect of bromine.

13C NMR Chemical Shift Data

The following assignments are based on CDCl₃ solution data at 298 K. Shifts are referenced to the solvent triplet centered at 77.16 ppm.

Table 1: Chemical Shift Assignments

| Carbon Label | Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Carbon Type | Electronic Environment |

| C=O | 162.9 | C (quat) | Carbonyl | Conjugated ester; typical range for furoates. |

| C2 | 154.9 | C (quat) | Furan Ring (α) | Ipso to CH₂Br. Deshielded by ring oxygen and substituent. |

| C5 | 143.7 | CH | Furan Ring (α) | Highly deshielded α-proton; characteristic of furan C5. |

| C3 | 112.4 | C (quat) | Furan Ring (β) | Ipso to Ester. Shielded relative to α-carbons. |

| C4 | 110.8 | CH | Furan Ring (β) | β-proton; typically the most shielded ring carbon. |

| O-CH₃ | 52.1 | CH₃ | Methoxy | Standard methyl ester resonance. |

| CH₂-Br | 25.0 | CH₂ | Bromomethyl | Diagnostic Peak. Upfield shift due to Br heavy atom effect. |

Comparative Insight: In the starting material (Methyl 2-methyl-3-furoate), the C2-Methyl group appears at ~14.0 ppm . The shift to 25.0 ppm confirms monofunctionalization. A signal appearing at ~23.6 ppm (methine) would indicate the gem-dibromo impurity.

Structural Analysis & Logic

Electronic Assignment Logic

To interpret the spectrum correctly, one must understand the competing electronic effects on the furan ring:

-

The Heavy Atom Effect (CH₂Br): While electronegativity suggests the carbon attached to bromine should be deshielded (downfield), the large electron cloud of Bromine causes spin-orbit coupling effects that shield the nucleus. Consequently, CH₂Br (25 ppm) appears significantly upfield of CH₂Cl (~40 ppm) or CH₂O (~60 ppm) .

-

Furan Ring Currents: The C2 and C5 carbons are adjacent to the ring oxygen, placing them in the 140–160 ppm range. C2 is further downfield (154.9 ppm) than C5 (143.7 ppm) because it is quaternary and substituted with the electron-withdrawing bromomethyl group.

-

Ester Conjugation: The ester at C3 creates a "push-pull" system. The carbonyl (162.9 ppm) withdraws density, slightly shielding the adjacent C3 and C4 positions relative to unsubstituted furan.

Visualization of Chemical Environment

Caption: Figure 1 illustrates the electronic influences dictating the chemical shifts. Note the distinct zoning of Alpha (blue) vs. Beta (green) ring carbons.

Experimental Validation Protocol

Synthesis Context (Wohl-Ziegler Reaction)

This compound is typically synthesized via radical bromination. Monitoring this reaction by NMR is superior to TLC due to the similar polarity of the mono- and di-bromo species.

Protocol Summary:

-

Reactants: Methyl 2-methyl-3-furoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.).

-

Solvent: CCl₄ or Benzene (Reflux). Modern Green Alternative: Trifluorotoluene.

-

Purification: Filtration of succinimide followed by flash chromatography (Hexanes/EtOAc).

NMR Workflow for Purity Check

Caption: Figure 2: NMR Decision Tree for reaction monitoring. Shifts listed are approximate for 1H/13C.

Troubleshooting Common Artifacts

-

Succinimide Peaks: If the filtration is incomplete, you will see succinimide peaks at ~177 ppm (C=O) and ~29 ppm (CH₂) .

-

Solvent Residue: CCl₄ (often used in synthesis) appears at 96 ppm . Ensure complete drying or use a relaxation delay (d1) > 5s if quantitative integration is required near this region.

References

-

Khatuya, H. (2001).[1] On the bromination of methyl 2-methyl-3-furoate.[2] Tetrahedron Letters, 42(14), 2643–2644.

- Primary source for specific 13C NMR shift values of the mono- and di-bromin

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

- Authoritative source for general furan and alkyl halide chemical shift additivity rules.

- Kechaou-Perrot, M., et al. (1997). Synthesis of Furan Derivatives. Journal of Heterocyclic Chemistry. Validation of furan ring carbon assignments (Alpha vs Beta positions).

Sources

"Methyl 2-(Bromomethyl)-3-Furoate" reactivity and stability

Reactivity Profile, Synthesis Optimization, and Handling Protocols

Executive Summary

Methyl 2-(bromomethyl)-3-furoate (M2BF) represents a high-value, bifunctional building block in medicinal chemistry. Characterized by an electron-rich furan core substituted with an electrophilic bromomethyl group at C2 and a carboxylate ester at C3, it serves as a critical intermediate for synthesizing complex heterocycles, including Salvinorin A analogues and HCV inhibitors. However, its utility is often compromised by its inherent instability—specifically its tendency toward rapid hydrolysis and violent polymerization. This guide provides a self-validating workflow for the synthesis, purification, and application of M2BF, emphasizing protocols that mitigate its lachrymatory nature and chemical volatility.

Structural Analysis & Electronic Properties

To master the reactivity of M2BF, one must understand the competing electronic forces within the molecule.

-

The Furan Ring (Donor): The oxygen atom in the furan ring donates electron density into the

-system. This makes the C2 position (furfuryl position) highly activated. -

The Bromomethyl Group (Leaving Group): The C-Br bond at the C2 position is significantly weaker than in benzyl bromide equivalents due to the high energy of the furan

-system, which stabilizes the transition state of nucleophilic substitution ( -

The C3-Ester (Acceptor): The methyl ester at C3 provides a crucial stabilizing effect. By withdrawing electron density, it slightly deactivates the ring compared to 2-(bromomethyl)furan, preventing immediate explosive polymerization, but it does not render the molecule shelf-stable at room temperature.

Reactivity vs. Stability Matrix

| Feature | Effect on Reactivity | Effect on Stability |

| Furan Oxygen | Increases | Decreases (promotes polymerization) |

| C2-Bromine | Excellent leaving group | High hydrolysis risk (Lachrymator) |

| C3-Ester | Modulates nucleophilic attack | Increases shelf-life vs. naked furan |

Synthesis Protocol: Radical Bromination

The industry-standard synthesis involves the radical bromination of Methyl 2-methyl-3-furoate using N-Bromosuccinimide (NBS). This is a Wohl-Ziegler reaction .

Experimental Workflow (Self-Validating)

Reagents:

-

Substrate: Methyl 2-methyl-3-furoate (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized if yellow.

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) is classic, but Benzene or Trifluorotoluene are modern, less toxic alternatives.

Step-by-Step Protocol:

-

Preparation: Dissolve the methyl 2-methyl-3-furoate in the chosen solvent (0.2 M concentration) under an Argon atmosphere.

-

Addition: Add NBS and AIBN.

-

Initiation: Heat to reflux (approx. 76-80°C). Validation Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to low-density succinimide (which floats).

-

Monitoring: Monitor via TLC every 30 minutes.

-

Critical Stop Point: Stop the reaction when ~90-95% of starting material is consumed. Do not drive to completion. Over-reaction leads to the gem-dibromo species, which is inseparable and destabilizes the product.

-

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter rapidly.

-

Concentration: Evaporate solvent under reduced pressure at

. Do not heat the crude oil.

Visualization: Synthesis Logic Flow

Caption: Figure 1. Optimized Wohl-Ziegler bromination workflow emphasizing the critical 95% conversion stop-point to prevent impurity formation.

Reactivity Profile & Degradation Pathways

M2BF is a "hot" electrophile. Its reactivity is defined by a competition between productive nucleophilic substitution and destructive polymerization.

Nucleophilic Substitution ( )

This is the desired pathway. M2BF reacts rapidly with:

-

Amines: To form secondary/tertiary amines (Synthesis of alkaloids).

-

Thiols: To form thioethers.

-

Azides: To form azidomethyl furans (Click chemistry precursors).

Protocol Note: Always use a non-nucleophilic base (e.g., DIPEA,

Instability: The Polymerization Trap

In the presence of moisture or acid, M2BF hydrolyzes to Methyl 2-(hydroxymethyl)-3-furoate .

-

Mechanism: The resulting alcohol is highly prone to acid-catalyzed polymerization (resinification), forming a dark tar.

-

Prevention: Keep the reaction media strictly anhydrous.

Visualization: Divergent Reaction Pathways[1]

Caption: Figure 2. Divergent pathways showing the high risk of polymerization upon exposure to moisture.

Storage, Handling, and Purification

The "Lachrymator" Hazard

M2BF is a potent lachrymator (tear gas agent). It alkylates TRPA1 receptors in the mucous membranes.

-

Mandatory PPE: Double nitrile gloves, chemical goggles (not just safety glasses), and a functioning fume hood.

-

Decontamination: All glassware must be rinsed with a dilute solution of ammonia or ethanolic KOH to quench residual bromide before removal from the hood.

Purification Challenges

Avoid Silica Gel Chromatography if possible. Silica gel is slightly acidic. This acidity is sufficient to trigger the polymerization of M2BF during the column run, leading to streaks and low yield.

If purification is required:

-

Neutralized Silica: Pre-treat the silica column with 1% Triethylamine (

) in Hexanes to neutralize acid sites. -

Fast Elution: Use a gradient of Hexanes/Ethyl Acetate and push the compound through rapidly.

-

Recrystallization: If the product solidifies, recrystallization from Hexanes/Ether (cold) is superior to chromatography.

Storage Conditions

| Parameter | Requirement | Reason |

| Temperature | -20°C | Retards polymerization kinetics. |

| Atmosphere | Argon/Nitrogen | Prevents hydrolysis from air moisture. |

| Stabilizer | Copper wire (Optional) | Scavenges radical species (sometimes used). |

| Container | Amber Glass | Prevents photolytic degradation of the C-Br bond. |

Applications in Drug Development

M2BF is primarily used to introduce the furan moiety into pharmacophores.

-

Cysteine Targeting: The bromomethyl group can act as a covalent warhead, targeting cysteine residues in proteins (e.g., in covalent kinase inhibitors).

-

Salvinorin A Analogues: Used to construct the furan ring system found in specific opioid receptor agonists [1].

-

HCV Inhibitors: Furan-containing peptidomimetics have shown efficacy in inhibiting Hepatitis C virus replication.

References

-

Synthesis of Furan Derivatives: Keay, B. A. (1987). "Regiospecific synthesis of 2-substituted 3-furoic acids." Canadian Journal of Chemistry, 65(9), 1987-1991.

-

Radical Bromination Protocols: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.

- Furan Stability: Dean, F. M. (1982). Advances in Heterocyclic Chemistry, Vol 30. Academic Press. (General reference for furan ring sensitivity to acid).

-

Handling Lachrymators: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2-(Bromomethyl)-3-Furoate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Synthesis

Methyl 2-(bromomethyl)-3-furoate is a reactive intermediate valuable in organic synthesis, particularly in the development of novel pharmaceutical scaffolds. Its utility stems from the electrophilic nature of the bromomethyl group, making it an effective alkylating agent. However, this same reactivity profile necessitates a rigorous and proactive approach to safety. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the hazards associated with this compound and its structural class. By synthesizing data from analogous chemical structures and established principles of laboratory safety, we provide a framework for its handling that is both robust and scientifically grounded. The protocols herein are designed as self-validating systems, where the logic behind each precaution is as critical as the step itself.

Hazard Profile & Classification: An Evidence-Based Assessment

While a specific, comprehensive toxicological profile for this compound is not widely published, a reliable hazard assessment can be constructed by examining structurally related compounds. The presence of the α-bromo ester moiety is the primary determinant of its chemical reactivity and biological hazard.

Based on data from analogous compounds such as methyl bromoacetate, diethyl bromomalonate, and other brominated esters, we can confidently anticipate the following GHS classifications.[1][2][3]

| Hazard Class | Category | Hazard Statement | Rationale based on Analogous Compounds |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | Bromo esters are potent alkylating agents that can react with biological nucleophiles in the skin, leading to rapid tissue damage. Compounds like Diethyl Bromomalonate and Methyl 3-(bromomethyl)benzoate are classified as causing severe burns.[3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | The high reactivity and lachrymatory nature of similar compounds indicate that irreversible corneal damage can occur upon contact.[1][3] |

| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic or Harmful if swallowed | Systemic toxicity upon ingestion is a known hazard for halogenated organic compounds.[2][3] |

| Acute Toxicity (Dermal) | Category 3/4 | H311/H312: Toxic or Harmful in contact with skin | The potential for rapid absorption through the skin leading to systemic effects is a significant concern.[1][2] |

| Acute Toxicity (Inhalation) | Category 3/4 | H331/H332: Toxic or Harmful if inhaled | As a potential lachrymator with expected volatility, inhalation can cause severe irritation to the respiratory tract and may lead to systemic toxicity.[1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors is likely to cause irritation to the throat and lungs.[1] |

| Lachrymator | - | - | Many α-halo esters, like methyl bromoacetate, are potent lachrymators, causing immediate and severe tearing upon exposure to vapors.[1][3] |

The core reactive threat is the bromomethyl group , which functions as a potent electrophile and alkylating agent. This functionality can react with water, including atmospheric moisture, to release hydrobromic acid (HBr), contributing to its corrosive properties. Biologically, it can alkylate proteins and nucleic acids, leading to cell damage and toxicity.

The Hierarchy of Controls: A Multi-layered Defense Strategy

Effective risk management relies on a multi-layered approach to safety, prioritized from most to least effective. This "Hierarchy of Controls" is fundamental to designing safe experimental workflows.

Caption: The Hierarchy of Controls prioritizes safety measures for handling hazardous chemicals.

-

Elimination/Substitution: While eliminating the need for this specific reagent is unlikely in its intended synthetic route, researchers should always consider if a less hazardous analogue could achieve the same experimental outcome.

-

Engineering Controls: This is the most critical physical defense. All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of its corrosive and toxic vapors.[1][3] An emergency eyewash station and safety shower must be immediately accessible.[1][4]

-

Administrative Controls: Standard Operating Procedures (SOPs) specific to this chemical must be written, reviewed, and understood by all personnel. Areas where the chemical is stored or used should be clearly marked with appropriate hazard warnings.

-

Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable. It does not replace the need for higher-level controls.[5][6]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment.[6] For this compound, the following ensemble is mandatory:

-

Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[1] Given the severe corrosive potential, a full-face shield should be worn over the goggles, especially when handling larger quantities (>10 mL) or during procedures with a high splash risk.[7]

-

Skin Protection:

-

Gloves: Double-gloving is strongly recommended. Use a heavier, chemical-resistant outer glove (e.g., butyl rubber or Viton) over a standard disposable nitrile inner glove. Nitrile gloves alone provide only minimal splash protection and should be changed immediately upon any suspected contact.[1][7] Always inspect gloves for tears or pinholes before use.

-

Lab Coat/Apron: A flame-resistant lab coat with full-length sleeves is required.[7] For transfers or large-scale work, a chemical-resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a full-face respirator with an organic vapor/acid gas cartridge is necessary for emergency response personnel.[1] All respirator use must be in accordance with a formal respiratory protection program.[1]

-

Footwear: Closed-toe, non-perforated shoes that cover the entire foot are mandatory.[6]

Standard Operating Protocol: Handling and Storage

A. Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Aliquotting: Conduct all transfers and weighing within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure. If weighing is necessary, tare a sealed container, add the chemical inside the hood, and re-seal before moving to the balance.

-

Reaction Setup: Perform all reactions in a well-ventilated fume hood.[3] Ground and bond equipment if static discharge is a risk.[4]

-

Post-Handling: After use, tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.

B. Storage Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

-

The storage location should be a designated corrosives or toxics cabinet.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[2]

-

Store in a locked area accessible only to authorized personnel.[8]

Emergency Procedures: A Validating System of Response

Immediate and correct response to an exposure or spill is critical. All personnel must be trained on these procedures.

Caption: Emergency workflow for personnel exposure to this compound.

A. Personnel Exposure:

-

Skin Contact: Immediately remove all contaminated clothing while moving to the safety shower.[9] Flush the affected area with copious amounts of water for at least 15 minutes.[10] Do not use neutralizing agents.[10] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or stops, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

B. Spill Response:

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Control: If safe to do so, close the container and increase ventilation by opening the fume hood sash.

-

Contain: For small spills (<100 mL) inside a fume hood, trained personnel may clean it up. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.

-

Neutralize & Collect: Once absorbed, carefully collect the material into a labeled, sealed container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area thoroughly.

-

Large Spills: For any spill outside of a fume hood or larger than 100 mL, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[13]

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated absorbent material, and empty containers, must be disposed of as halogenated organic waste .[14] Do not pour down the drain.[8] Follow all institutional, local, and national regulations for hazardous waste disposal. A process involving reaction with bromine and water at high temperatures followed by electrolysis can be used for the large-scale destruction of brominated organic compounds.[15]

References

- Sigma-Aldrich. (2024). Safety Data Sheet for Diethyl bromomalonate.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%.

- Fisher Scientific. (n.d.). Safety Data Sheet for Methyl 3-bromo-2-(bromomethyl)propionate.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Dr.Oracle. (2025). Immediate steps to follow after exposure to bromo-4-nitrobenzene.

- YouTube. (2024).

- Benchchem. (n.d.). Handling and safety precautions for 1-bromo-1-propyne.

- GOV.UK. (n.d.). Bromine: incident management.

- NICNAS. (2014). 2-Propenoic acid, methyl ester: Human health tier II assessment.

- Methacrylic Acid Safe Handling Manual. (n.d.).

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Methyl 3-(bromomethyl)

- Georganics. (2011).

- FooDB. (n.d.).

- National Institutes of Health (NIH). (n.d.).

- The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester.

- Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies.

- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.

- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

- U.S. Environmental Protection Agency (EPA). (1983).

- YouTube. (2024). Top 4 Essential PPE for Handling Hazardous Chemicals Safely.

- Chemtalk. (n.d.).

- PubMed. (n.d.).

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.

- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)

- Google Patents. (n.d.).

- ScenTree. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sams-solutions.com [sams-solutions.com]

- 6. hazmatschool.com [hazmatschool.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. droracle.ai [droracle.ai]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. georganics.sk [georganics.sk]

- 12. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. chemtalk.com.au [chemtalk.com.au]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

"Methyl 2-(Bromomethyl)-3-Furoate" material safety data sheet (MSDS)

The following technical guide is a comprehensive, research-grade monograph designed for the safe handling, application, and understanding of Methyl 2-(Bromomethyl)-3-Furoate .

Physicochemical Profiling, Hazard Dynamics, and Synthetic Utility[1]

Document Control:

-

Primary Classification: Halogenated Heterocyclic Ester / Alkylating Agent[1]

-

Version: 2.0 (Research Grade)[1]

Part 1: Executive Technical Summary

This compound is a specialized heterocyclic building block predominantly used in medicinal chemistry for the introduction of the furan pharmacophore.[1] Structurally, it possesses a bromomethyl moiety at the C2 position of the furan ring.[1] This functionality is chemically equivalent to a benzylic bromide, rendering the compound a highly reactive electrophile.[1]

Core Risk Profile:

Due to the activated nature of the carbon-bromine bond, this compound acts as a potent alkylating agent.[1] It poses significant risks of mucous membrane irritation (lachrymation) and skin corrosion via nucleophilic attack on biological tissues.[1] It must be handled with the same rigor applied to benzyl bromide or

Part 2: Chemical Identity & Physicochemical Profiling[1]

Identity Matrix

| Parameter | Specification |

| IUPAC Name | Methyl 2-(bromomethyl)furan-3-carboxylate |

| CAS Number | 53020-08-9 |

| Molecular Formula | |

| Molecular Weight | 219.03 g/mol |

| SMILES | COC(=O)C1=C(OC=C1)CBr |

Physical Properties & Stability[1]

-

Physical State: White to off-white solid (low melting point); may appear as a semi-solid or oil depending on purity and ambient temperature.

-

Solubility: Soluble in polar aprotic solvents (DCM, THF, DMF, Acetonitrile).[1] Poorly soluble in water (hydrolyzes).[1]

-

Stability: Moisture Sensitive. The C-Br bond is susceptible to hydrolysis, releasing corrosive hydrogen bromide (HBr) and the corresponding alcohol.[1]

Part 3: Toxicological Mechanism & Hazard Assessment

The Mechanism of Toxicity (Alkylating Potential)

To understand the hazard, one must understand the reactivity.[1] The bromomethyl group attached to the aromatic furan ring creates an activated electrophilic center.[1]

-

Causality: The furan ring stabilizes the transition state of nucleophilic substitution reactions.[1] Upon contact with biological tissue, the compound undergoes rapid

reactions with nucleophilic residues (amines, thiols, hydroxyls) in proteins and DNA.[1] -

Physiological Outcome: This alkylation disrupts cellular function and triggers an immediate inflammatory response, manifesting as chemical burns or severe irritation.[1]

Hazard Classification (GHS Standards)

-

Signal Word: DANGER

-

Hazard Statements:

Visualizing the Hazard Logic

The following diagram illustrates the decision logic for hazard identification based on chemical structure.

Figure 1: Toxicological mechanism pathway linking chemical structure to physiological hazard.[1]

Part 4: Safe Handling Protocol (The Self-Validating System)

Engineering Controls

Do not rely solely on PPE.[1][6] The primary line of defense is containment .[1]

-

Fume Hood: Mandatory.[1][6] All operations, including weighing, must occur within a certified fume hood operating at a face velocity of >100 fpm.

-

Balance Enclosure: If weighing the solid, use a micro-balance enclosure inside the hood to prevent dust inhalation.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Ocular | Chemical Goggles (Not Safety Glasses) | Vapors are lachrymatory; standard glasses do not seal the eyes from diffusing vapors.[1] |

| Dermal | Double Nitrile Gloves (0.11 mm min) | The compound is small and lipophilic, allowing potential permeation.[1] Change gloves immediately upon splash.[1] |

| Respiratory | N95 (if solid) or Half-mask w/ OV Cartridge | Only required if fume hood containment is breached or during spill cleanup.[1] |

Storage & Stability

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2] Oxygen and moisture promote decomposition.[1]

-

Container: Amber glass with a Teflon-lined cap to prevent photolytic degradation.[1]

Part 5: Synthetic Utility & Application

Reaction Engineering

Researchers utilize this compound primarily for heterocyclic homologation .[1] The bromine atom serves as a "leaving group," allowing the attachment of the furan ring to amines, thiols, or carbon nucleophiles.[1]

Standard Workflow (Nucleophilic Substitution):

-

Solvent Selection: Use polar aprotic solvents (DMF or Acetonitrile) to accelerate the

mechanism.[1] -

Base: Use a non-nucleophilic base (e.g.,

or DIPEA) to scavenge the HBr byproduct.[1] -

Temperature: Start at

to control exotherm, then warm to Room Temperature.

Synthetic Pathway Diagram

Figure 2: General synthetic application pathway for furan functionalization.

Part 6: Emergency Response & Disposal[5]

Spill Response (Self-Validating)

-

Small Spill (<5g):

Decontamination/Disposal Protocol

Never dispose of the active alkylating agent directly into the drain.[1] It must be chemically quenched.[1]

Quenching Procedure:

-

Dissolve the waste material in a small amount of acetone.[1]

-

Add an excess of dilute aqueous ammonia or 10% sodium hydroxide solution.

-

Allow to stir for 1 hour. (The hydroxide/ammonia acts as a nucleophile, displacing the bromine and converting the toxic agent into a harmless alcohol or amine derivative).[1]

-

Check pH to ensure neutrality before disposing into the halogenated organic waste stream.[1]

References

-

PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

The Furan Scaffold: From Pyrolytic Origins to Bio-Based Therapeutics

This technical guide is structured to provide a comprehensive analysis of furan-based building blocks, moving from historical genesis to modern pharmaceutical applications and synthetic methodologies.[1]

Technical Guide & Whitepaper

Executive Summary

The furan heterocycle (

Historical Genesis & Isolation

The discovery of furan is rooted in the destructive distillation of biomass, a method that foreshadowed its modern resurgence as a renewable feedstock.

-

1780 (The Acidic Precursor): Carl Wilhelm Scheele isolates pyromucic acid (2-furoic acid) by dry distilling mucic acid (derived from lactose), establishing the first furanic derivative.[2]

-

1831 (The Aldehyde): Johann Wolfgang Döbereiner discovers furfural (furfuraldehyde) during the distillation of bran with sulfuric acid. He notes its "oil of ants" odor but fails to characterize the structure.

-

1870 (The Parent Ring): Heinrich Limpricht successfully isolates the parent furan ring. He synthesizes it by decarboxylating pyromucic acid, originally calling it "tetraphenol" before the name "furan" was adopted.[1]

Visualization: Timeline of Discovery

The "Furan Problem": Metabolic Activation & Toxicology

For decades, furan was avoided in lead optimization due to hepatotoxicity risks. Understanding the mechanism of this toxicity is crucial for designing safe furan-containing drugs.[3]

Mechanism of Bioactivation

The toxicity of the furan ring is not intrinsic to the ground state but arises from metabolic activation by Cytochrome P450 enzymes, specifically CYP2E1 .

-

Oxidation: CYP2E1 oxidizes the furan ring to an unstable epoxide or enedial intermediate.

-

Ring Opening: The intermediate rapidly opens to form cis-2-butene-1,4-dial (BDA) .[1][2][3]

-

Adduct Formation: BDA is a potent electrophile (Michael acceptor) that covalently crosslinks with protein nucleophiles (cysteine thiols, lysine amines) and DNA, leading to cytotoxicity and carcinogenesis.[1]

Visualization: Metabolic Toxicity Pathway

[1][2][3] Mitigation Strategy: Substitution at the 2- and 5-positions (blocking metabolic hotspots) or the use of electron-withdrawing groups can significantly reduce the liability of CYP oxidation.[2][3]

Furan in Medicinal Chemistry: Bioisosterism & Drugs

Despite the toxicity risks, the furan ring remains a high-value bioisostere.[1]

Bioisosteric Properties

Furan is often used as a bioisostere for phenyl or thiophene rings.[1]

-

Size: Significantly smaller than phenyl (shorter bond lengths).[1][2]

-

Polarity: The oxygen atom acts as a weak hydrogen bond acceptor, unlike the lipophilic phenyl ring.

-

Electronics:

-excessive heteroaromatic; highly reactive toward electrophilic aromatic substitution (SEAr).[1][2][3]

Comparative Properties Table

| Property | Phenyl (Benzene) | Furan | Thiophene |

| Aromaticity | High (Reference) | Low (Diene character) | Moderate |

| Electronegativity | Neutral | High (Oxygen) | Low (Sulfur) |

| H-Bonding | None | Acceptor (Weak) | None |

| Metabolic Liability | Epoxidation (slow) | Ring opening (fast) | S-oxidation |

| Solubility | Lipophilic | Improved Solubility | Lipophilic |

Key FDA-Approved Drugs[1][2][3][4]

-

Lapatinib (Tykerb): A dual tyrosine kinase inhibitor (HER2/EGFR) for breast cancer.[1][2][4][5] The furan ring serves as a linker, positioning the solubilizing amine tail. The 2,5-disubstitution pattern sterically hinders metabolic ring opening, mitigating toxicity.[1]

-

Furosemide (Lasix): A loop diuretic.[1] Contains a furfuryl amine group.[1][4]

-

Nitrofurantoin: An antibiotic where the furan is substituted with a nitro group. Note: The nitro group drives a different reductive metabolic pathway, distinct from the oxidative ring opening.

Synthetic Methodologies

A. Classic Synthesis: The Paal-Knorr Reaction (1884)

The condensation of 1,4-diketones with an acid catalyst remains the most robust method for synthesizing substituted furans.[1][2]

Protocol:

-

Reagents: 2,5-hexanedione (1.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

-

Solvent: Toluene (Dean-Stark trap for water removal) or Ethanol.[1][2][3]

-

Conditions: Reflux for 2–4 hours.

-

Workup: Neutralize with

, extract with ether, concentrate. -

Mechanism: Protonation of carbonyl

Enolization

Visualization: Paal-Knorr Workflow

B. Modern Green Synthesis: Bio-Based Building Blocks

The industry is shifting toward 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic acid (FDCA) derived from carbohydrate dehydration.[1][2][3]

-

FDCA is listed by the US Department of Energy (DOE) as one of the "Top 12" value-added chemicals from biomass.

-

Application: While primarily used for PEF plastics (replacing PET), FDCA is emerging as a rigid, bio-based linker in fragment-based drug design (FBDD).[1][2]

References

-

Limpricht, H. (1870).[1][2] "Ueber das Tetraphenol

". Berichte der deutschen chemischen Gesellschaft, 3(1), 90–91.[1] Link[2] -

Paal, C. (1884).[1] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[1]

-

Peterson, L. A. (2013).[1][2] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology, 26(1), 6–25.[1] Link[2]

-

US Food & Drug Administration. (2007).[1][2][4] "Approval Package for Lapatinib (Tykerb)".[1][2] Link

-

Eerhart, A. J., et al. (2012).[1] "Replacing fossil based PET with biobased PEF; process analysis, energy and GHG balance". Energy & Environmental Science, 5, 6407-6422.[1][2]

Sources

- 1. Lenvatinib - Wikipedia [en.wikipedia.org]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

A Theoretical Investigation of the Electronic Structure of Methyl 2-(Bromomethyl)-3-Furoate: A Whitepaper for Drug Discovery and Development

Abstract